molecular formula C16H15ClN2O4S B4755781 5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

Cat. No.: B4755781
M. Wt: 366.8 g/mol
InChI Key: MIYHLMPKSQLXGV-UHFFFAOYSA-N
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Description

5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID is a complex organic compound that features a combination of aromatic, thiophene, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 4-chloroaniline derivative: This step involves the reaction of 4-chloroaniline with a suitable acylating agent to form the 4-chloroanilino carbonyl intermediate.

    Coupling with thiophene: The intermediate is then coupled with a thiophene derivative under conditions that promote the formation of the desired thiophene-amino linkage.

    Introduction of the oxopentanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-CHLOROANILINO)CARBONYL)AMINO)BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of oxopentanoic acid.

    METHYL 3-((4-CHLOROANILINO)CARBONYL)-5-NITROBENZOATE: Contains a nitro group and a methyl ester instead of the oxopentanoic acid.

Uniqueness

5-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[[3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-10-4-6-11(7-5-10)18-15(23)12-8-9-24-16(12)19-13(20)2-1-3-14(21)22/h4-9H,1-3H2,(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYHLMPKSQLXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)NC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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